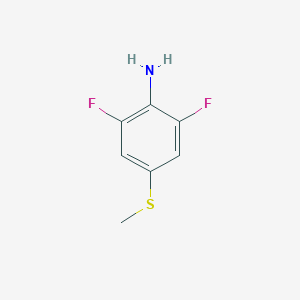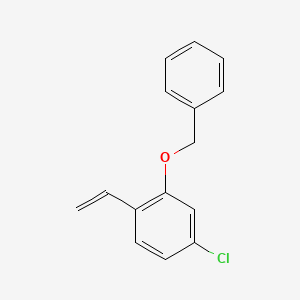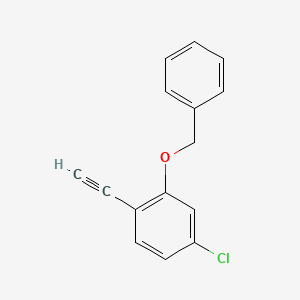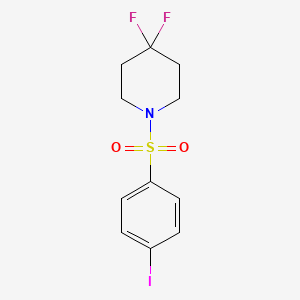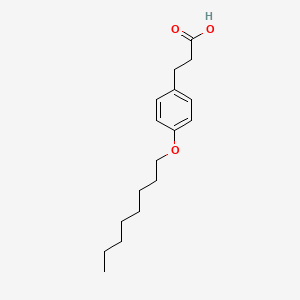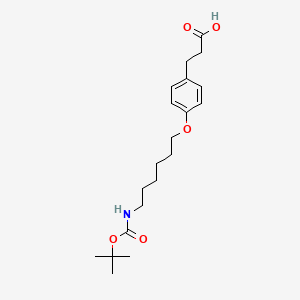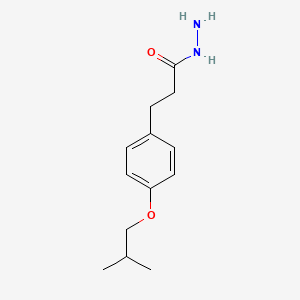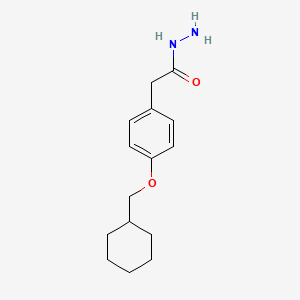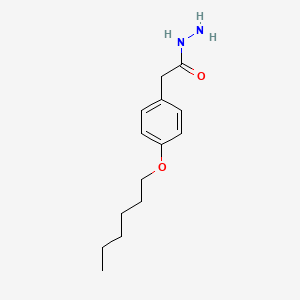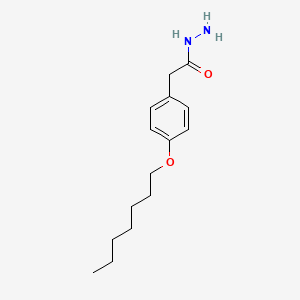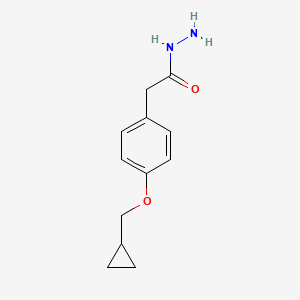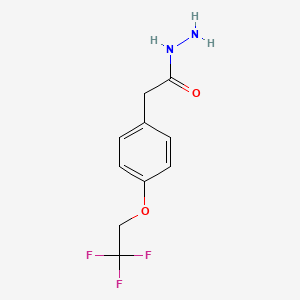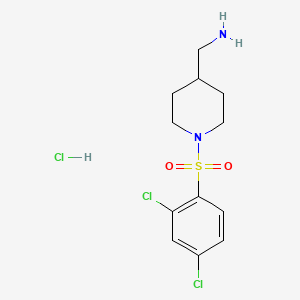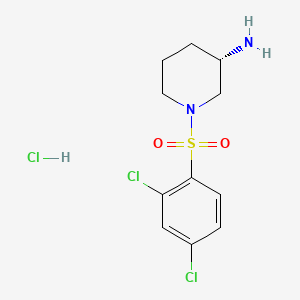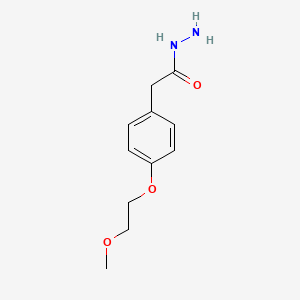
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a hydrazide functional group attached to a phenyl ring substituted with a 2-methoxyethoxy group. The unique structure of this compound makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide typically involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent product quality.
化学反应分析
Types of Reactions
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学研究应用
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The hydrazide group can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. The phenyl ring and methoxyethoxy group may contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-(4-Ethoxyphenoxy)acetohydrazide: Similar in structure but with an ethoxy group instead of a methoxyethoxy group.
2-(4-Methoxyphenyl)acetohydrazide: Lacks the ethoxy group, making it less hydrophilic.
2-(4-Allyl-2-methoxyphenoxy)acetohydrazide: Contains an allyl group, which may alter its reactivity and biological activity.
Uniqueness
2-(4-(2-Methoxyethoxy)phenyl)acetohydrazide is unique due to the presence of the 2-methoxyethoxy group, which can enhance its solubility and bioavailability. This structural feature may also influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-6-7-16-10-4-2-9(3-5-10)8-11(14)13-12/h2-5H,6-8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJAPDAVTCBHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
